molecular formula C11H18ClNO B2371363 2-chloro-N-[2-(cyclohexen-1-yl)ethyl]propanamide CAS No. 565207-43-4

2-chloro-N-[2-(cyclohexen-1-yl)ethyl]propanamide

Cat. No.: B2371363
CAS No.: 565207-43-4
M. Wt: 215.72
InChI Key: XSAFRIIRMMGDLF-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(cyclohexen-1-yl)ethyl]propanamide is an organic compound with the molecular formula C10H16ClNO. It is characterized by the presence of a chloro group, a cyclohexenyl group, and a propanamide moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Scientific Research Applications

2-chloro-N-[2-(cyclohexen-1-yl)ethyl]propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(cyclohexen-1-yl)ethyl]propanamide typically involves the reaction of 2-chloropropanoyl chloride with 2-(cyclohexen-1-yl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(cyclohexen-1-yl)ethyl]propanamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The cyclohexenyl group can be oxidized to form corresponding ketones or alcohols.

    Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of azides, thiocyanates, or other substituted derivatives.

    Oxidation Reactions: Formation of ketones or alcohols.

    Reduction Reactions: Formation of primary or secondary amines.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(cyclohexen-1-yl)ethyl]propanamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide
  • 2-chloro-N-(1-methyl-2-phenylethyl)acetamide
  • 2-chloro-N-(1-naphthyl)acetamide

Uniqueness

2-chloro-N-[2-(cyclohexen-1-yl)ethyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclohexenyl group provides additional steric and electronic effects that differentiate it from other similar compounds .

Properties

IUPAC Name

2-chloro-N-[2-(cyclohexen-1-yl)ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClNO/c1-9(12)11(14)13-8-7-10-5-3-2-4-6-10/h5,9H,2-4,6-8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSAFRIIRMMGDLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCC1=CCCCC1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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